Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme, inhibiting its function .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts the peptidoglycan biosynthesis pathway . This leads to the weakening of bacterial cell walls, making the bacteria more susceptible to osmotic pressure and other environmental stresses .
Pharmacokinetics
The compound’smolecular weight of 320.36 suggests that it may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug development
Result of Action
The compound exhibits antibacterial and antifungal potential . It has shown significant inhibitory potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl bromopyruvate with thiourea in the presence of a base such as sodium hydroxide. This reaction yields ethyl 2-aminothiazole-4-carboxylate.
Amidation Reaction: The ethyl 2-aminothiazole-4-carboxylate is then reacted with 3-phenoxypropanoic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and phenoxy group.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing the phenoxy group.
Scientific Research Applications
Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents with antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, aiding in the development of new drugs.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl 2-(3-phenoxypropanamido)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the phenoxypropanamido moiety, resulting in different biological activities.
2-Phenylthiazole derivatives: Possess a phenyl group instead of the phenoxypropanamido moiety, leading to variations in chemical reactivity and biological effects.
Thiazole-4-carboxamide derivatives: Contain a carboxamide group instead of the ethyl ester, affecting their solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(3-phenoxypropanoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-2-20-14(19)12-10-22-15(16-12)17-13(18)8-9-21-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHQYLSCLGWQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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